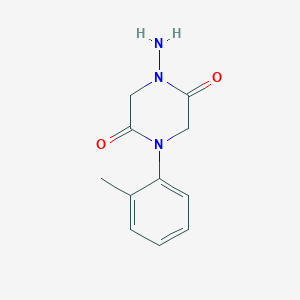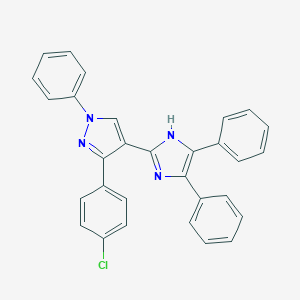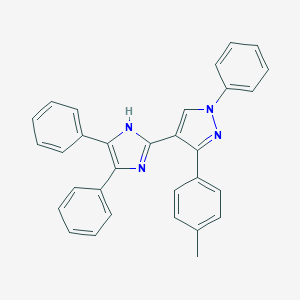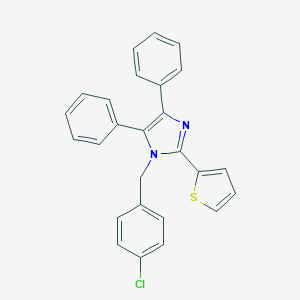![molecular formula C14H13N3O2S3 B292514 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292514.png)
3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the thieno[2,3-d]pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Studies have shown that 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit anti-tumor and anti-inflammatory activities. In drug discovery, it has been identified as a potential lead compound for the development of novel drugs. In biochemistry, it has been used as a tool to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in tumor growth and inflammation.
Biochemical and physiological effects:
Studies have shown that 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis (programmed cell death) in tumor cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes that are involved in inflammation. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and specificity towards certain enzymes and proteins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the scientific research of 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a tool for studying the structure and function of proteins. Additionally, there is potential for the development of novel drugs based on the structure of this compound.
Synthesis Methods
The synthesis of 3-amino-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercaptoacetic acid with 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 2-thiopheneacetyl chloride in the presence of triethylamine to yield the final product.
properties
Molecular Formula |
C14H13N3O2S3 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-amino-5,6-dimethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O2S3/c1-7-8(2)22-12-11(7)13(19)17(15)14(16-12)21-6-9(18)10-4-3-5-20-10/h3-5H,6,15H2,1-2H3 |
InChI Key |
SPWPOIXVTFWPHL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CS3)N)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CS3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)

![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)




